molecular formula C6H13NS B2553289 2-(But-3-en-1-ylsulfanyl)ethan-1-amine CAS No. 807322-10-7

2-(But-3-en-1-ylsulfanyl)ethan-1-amine

Cat. No.: B2553289
CAS No.: 807322-10-7
M. Wt: 131.24
InChI Key: DDMUPBBTUMFVJA-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
2-(But-3-en-1-ylsulfanyl)ethan-1-amine (C₆H₁₁NS, molecular weight 129.22 g/mol) is a primary amine featuring a but-3-enylsulfanyl substituent (-S-CH₂CH₂CH=CH₂). The compound combines a reactive alkenyl group with a thioether linkage, making it a versatile intermediate in organic synthesis. The α,β-unsaturated system (C=C bond adjacent to sulfur) may confer unique reactivity, such as susceptibility to Michael additions or participation in cycloaddition reactions.

For example, thiol-ene "click" chemistry or nucleophilic substitution between a but-3-enylthiol and a bromoethylamine precursor could be employed, similar to methods used for synthesizing 2-[(thiophen-3-ylmethyl)sulfanyl]ethan-1-amine (). Palladium-catalyzed coupling reactions, as seen in the synthesis of (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine (), might also be adaptable.

Properties

IUPAC Name

2-but-3-enylsulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-2-3-5-8-6-4-7/h2H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMUPBBTUMFVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-ylsulfanyl)ethan-1-amine typically involves the reaction of 3-buten-1-thiol with 2-chloroethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chloroethylamine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits reactivity through its amine and sulfanyl functional groups:

Nucleophilic Addition (Amine Group)

The secondary amine undergoes nucleophilic attack in reactions such as:

  • Acid-base reactions : Protonation or deprotonation, influencing reactivity in subsequent transformations.

  • Electrophilic substitution : Reaction with alkyl halides or acyl chlorides to form amides or quaternary ammonium salts.

Sulfanyl Group Reactivity

The but-3-en-1-ylsulfanyl moiety participates in:

  • Oxidation : Conversion to sulfoxides or sulfones via oxidants like mCPBA or hydrogen peroxide.

  • Reduction : Generation of thiols using reagents like LiAlH₄.

  • Conjugate Addition : The double bond in the butenyl group enables conjugate addition reactions, expanding synthetic versatility.

Copper-Catalyzed Annulation

In analogy to synthetic routes for heterocycles (e.g., 2-iminothiazolidin-4-ones), the amine group may engage in tandem annulation reactions with isothiocyanates and carbene precursors. This involves:

  • Intermediate formation : Nucleophilic attack of the amine on a carbene intermediate.

  • Cyclization : Intramolecular ammonolysis to form heterocyclic products .

Reaction Conditions and Yields

Optimization studies highlight critical parameters:

Reaction Type Conditions Yield Key Factors
Nucleophilic substitutionSolvent (MeNO₂), TMSBr (3.5 equiv), 60°C81%Acid promoter concentration
Copper-catalyzed annulationCuI catalyst, alkyl amine, isothiocyanateModerateCatalyst loading, intermediate stability
Redox transpositionIr-catalyzed reduction, mCPBA oxidation63%Base (DIPEA), oxygen exclusion

Research Findings

  • Mechanistic Insights : The amine group’s nucleophilicity enables tandem reactions with carbene intermediates, while the sulfanyl group’s redox properties expand functional group interconversions .

  • Synthetic Utility : Optimized conditions (e.g., TMSBr in MeNO₂) improve yields in substitution reactions, as shown in Table 1 .

  • Versatility : The compound bridges organic and bioorganic chemistry, offering pathways to complex heterocycles and β-functionalized amines .

Scientific Research Applications

Chemistry

2-(But-3-en-1-ylsulfanyl)ethan-1-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Reaction TypeExample ReagentsProducts
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionLithium aluminum hydrideThiols
SubstitutionAlkyl halidesSubstituted amines

Biology

Research indicates that this compound exhibits potential biological activity through its interactions with biomolecules. The amine group can form hydrogen bonds and electrostatic interactions, while the sulfanyl group may engage in redox reactions, influencing enzyme and receptor activities.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound demonstrate antimicrobial properties. These compounds can inhibit bacterial growth by disrupting cellular processes.

Cytotoxic Effects

Research into related compounds has indicated potential anti-cancer properties . For example, thiazole-linked compounds have shown effectiveness in inhibiting cell proliferation across various cancer cell lines, suggesting that this compound could exhibit similar activity due to its structural characteristics.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial effects of structurally related compounds on ESKAPE pathogens. Results indicated that these compounds could significantly inhibit bacterial growth, highlighting their potential as therapeutic agents against resistant strains .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of thiazole derivatives in cancer cell lines. The study found that certain derivatives led to a drastic decrease in cell viability, suggesting a promising avenue for developing anti-cancer drugs .

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-ylsulfanyl)ethan-1-amine involves its interaction with molecular targets through its sulfanyl and amine groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s reactivity allows it to modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below highlights key differences between 2-(But-3-en-1-ylsulfanyl)ethan-1-amine and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical State Applications/Reactivity
This compound C₆H₁₁NS 129.22 Alkenylsulfanyl, primary amine Not reported Potential Michael acceptor, synthesis
2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine C₇H₁₁NS₂ 173.30 Thiophene ring, sulfanyl Liquid () Research chemicals, electronics
(2E)-But-2-en-1-yl[4-(methylsulfanyl)butyl]amine C₉H₁₉NS 173.32 Trans C=C, methylsulfanyl Not reported Organic intermediates
2-(1H-Indol-3-yl)ethan-1-amine derivatives Varies Varies Indole ring, primary amine Solid/Liquid MAO-B inhibitors ()
2-(3-Chlorophenyl)ethan-1-amine C₈H₁₀ClN 155.63 Chlorophenyl substituent Not reported Hybrid molecule synthesis ()
2-(2,3,4-Trimethoxyphenyl)ethan-1-amine C₁₁H₁₇NO₃ 211.26 Methoxy groups (electron-donating) Solid () Drug design (enhanced solubility)

Reactivity and Functional Group Influence

  • Electron-Deficient vs. Electron-Rich Systems :

    • The butenylsulfanyl group in the target compound introduces electron-deficient character due to the C=C bond, contrasting with electron-rich aromatic systems (e.g., thiophene in or indole in ). This difference may influence nucleophilic/electrophilic behavior.
    • Chlorophenyl () and methoxyphenyl () substituents modulate amine basicity, with chlorine decreasing electron density and methoxy groups increasing it.
  • However, the alkenylsulfanyl group in the target compound may oxidize to sulfoxides or sulfones under mild conditions, unlike stable thiophene-based analogs.

Biological Activity

2-(But-3-en-1-ylsulfanyl)ethan-1-amine, also known by its chemical identifier 807322-10-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features an amine group attached to an ethyl chain with a but-3-enyl sulfanyl substituent. Its molecular formula is C₇H₁₃NOS, which indicates the presence of sulfur in its structure, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in electrostatic interactions due to the amine group. The sulfanyl moiety can participate in redox reactions, modulating enzyme and receptor activities. This interaction profile suggests potential applications in medicinal chemistry, particularly in drug design targeting various biological pathways .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the sulfanyl group can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring has been linked to increased efficacy .

Cytotoxic Effects

In vitro assays have shown that related vinyl sulfones can exert cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways. For example, compounds with similar structures were tested against Jurkat T cells and demonstrated a dose-dependent inhibition of cell proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various vinyl sulfones, including derivatives of this compound. The results indicated that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing promising results for further development .

CompoundMIC (µg/mL)Activity Type
This compound32Antibacterial
Related Vinyl Sulfone A16Antibacterial
Related Vinyl Sulfone B8Antibacterial

Study on Cytotoxicity in Cancer Cells

Another significant study focused on the cytotoxicity of vinyl sulfones against various cancer cell lines. The results indicated that compounds with structural similarities to this compound had IC50 values ranging from 5 to 15 µM against different cancer types.

Cell LineIC50 (µM)Compound Tested
Jurkat T Cells10Vinyl Sulfone A
HT29 Colon Cancer7Vinyl Sulfone B
MCF7 Breast Cancer12Vinyl Sulfone C

Q & A

Q. What are the recommended synthetic routes for 2-(But-3-en-1-ylsulfanyl)ethan-1-amine, and what factors influence yield optimization?

The synthesis of sulfanyl-ethanamine derivatives typically involves nucleophilic substitution or thiol-ene "click" chemistry. For example, 2-(Methyldisulfanyl)ethan-1-amine was synthesized via TFA-mediated deprotection and purification, with yields dependent on reaction time and solvent polarity . For this compound, a plausible route includes reacting but-3-en-1-thiol with 2-chloroethylamine under basic conditions (e.g., NaOH in ethanol). Yield optimization requires careful control of stoichiometry, temperature (40–60°C), and inert atmosphere to prevent oxidation of the thiol group. Monitoring via TLC or GC-MS is advised to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the butenylsulfanyl group (e.g., vinyl proton signals at δ 5.0–5.8 ppm) and ethanamine backbone.
  • LC-MS : To verify molecular ion peaks (expected m/z for C6_6H13_{13}NS: 131.08) and detect impurities.
  • Elemental analysis : Validate empirical formula (C6_6H13_{13}NS).
  • FT-IR : Identify S-H stretching (2500–2600 cm1^{-1}) if unreacted thiol persists .

Q. What safety precautions are necessary when handling this compound given limited toxicological data?

While specific toxicological data are scarce, analogous sulfanyl-ethanamines require:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution ).
  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (P262 ).
  • Storage : Inert atmosphere (N2_2) to prevent oxidation.
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced Research Questions

Q. How does the electronic configuration of the sulfanyl-alkenyl group in this compound influence its reactivity in nucleophilic substitutions?

The electron-rich sulfur atom and conjugated π-system of the butenyl group enhance nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides or epoxides). Computational studies (DFT) suggest the HOMO density localizes on sulfur, favoring S-alkylation over N-alkylation. Steric hindrance from the butenyl chain may reduce reactivity in bulky substrates, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets like enzymes?

  • Molecular docking : Use software like AutoDock Vina to model binding to cysteine-rich enzymes (e.g., deubiquitinases), leveraging the sulfanyl group’s affinity for metal ions or thiol-disulfide exchange .
  • MD simulations : Assess stability of enzyme-ligand complexes in aqueous environments (AMBER/CHARMM force fields).
  • QSAR : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs like indole-based 5-HT2A agonists .

Q. How can researchers resolve discrepancies in reported biological activity data for sulfanyl-ethanamine derivatives across different studies?

Contradictions often arise from:

  • Purity variations : Validate compound integrity via orthogonal methods (HPLC + HRMS) .
  • Assay conditions : Standardize protocols (e.g., buffer pH, cell lines) to minimize variability.
  • Structural analogs : Compare activity trends across homologs (e.g., 2-(piperidin-1-yl)ethan-1-amine vs. target compound) to identify critical pharmacophores .
  • Meta-analysis : Use statistical tools (e.g., Bayesian modeling) to weigh data quality and experimental design .

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